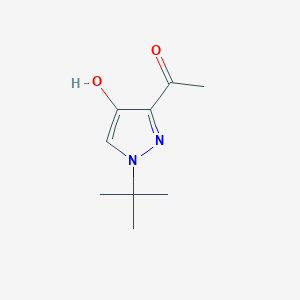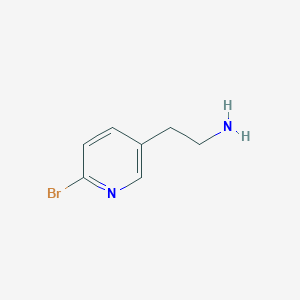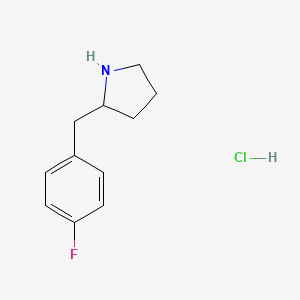
3-Azetidinyl 2-methylpropanoate
Overview
Description
“3-Azetidinyl 2-methylpropanoate” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 . It is also known by other names such as “AZETIDIN-3-YL ISOBUTYRATE” and "Propanoic acid, 2-methyl-, 3-azetidinyl ester" .
Synthesis Analysis
The synthesis of azetidines, which includes “3-Azetidinyl 2-methylpropanoate”, has been widely studied. The methods of synthesis are organized by the reaction type used for functionalization of azetidines . A series of 2- [ (4’-oxo-3’-chloro-2’-phenylazetidin-1’-ylamino)-methyl]-3- [ N -isonicotinamide-yl]-quinazolin-4-one hybrids were synthesized starting from anthranilic acid in basic media using chloroacetyl chloride and benzene as solvent .
Molecular Structure Analysis
The molecular structure of “3-Azetidinyl 2-methylpropanoate” is represented by the formula C7H13NO2 . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
Chemical Reactions Analysis
Azetidines, including “3-Azetidinyl 2-methylpropanoate”, have unique reactivity due to their considerable ring strain. This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . For instance, the efficiency of the photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Azetidinyl 2-methylpropanoate” include its molecular formula C7H13NO2, molecular weight 143.18, and its unique structure that allows for a wide range of applications .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
3-Azetidinyl 2-methylpropanoate: plays a crucial role in medicinal chemistry due to its presence in azetidine, a four-membered nitrogen-containing heterocycle. Azetidines are known for their ring strain, which imparts unique reactivity, making them valuable scaffolds in drug design . They are used to create bioactive molecules, with notable examples including antihypertensive agents and kinase inhibitors .
Organic Synthesis
In organic synthesis, 3-Azetidinyl 2-methylpropanoate is utilized for its reactivity driven by ring strain. It serves as an intermediate in the synthesis of various organic compounds, including the construction of complex molecular architectures . The compound’s stability compared to related aziridines allows for facile handling and functionalization .
Polymerization
This compound finds applications in polymer science, particularly in the synthesis of polyamines through ring-opening polymerization . The unique reactivity of azetidines, including 3-Azetidinyl 2-methylpropanoate , allows for the creation of polymers with diverse structures and properties .
Chiral Templates
3-Azetidinyl 2-methylpropanoate: is used as a chiral template in asymmetric synthesis. The embedded polar nitrogen atom in the azetidine ring provides a privileged motif for constructing chiral centers, which are essential in the production of enantiomerically pure pharmaceuticals .
Reactivity Studies
The compound is subject to reactivity studies to understand its behavior under various conditions. These studies are crucial for developing new synthetic methods and for predicting how the compound will react when used as a building block in more complex molecules .
Synthesis Methods Development
Researchers are continually developing new methods for the synthesis of azetidines, including 3-Azetidinyl 2-methylpropanoate . These methods aim to improve yields, reduce reaction times, and enhance the overall efficiency of the synthesis process .
Mechanism of Action
Target of Action
It is known that this compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets.
Mode of Action
Azetidines, the class of compounds to which 3-azetidinyl 2-methylpropanoate belongs, are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be important in organic synthesis and medicinal chemistry , suggesting that they may influence a variety of biochemical pathways.
Result of Action
Given its use in pharmaceutical testing , it is likely that this compound has significant effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Azetidines, including “3-Azetidinyl 2-methylpropanoate”, have been the focus of recent advances in the field of organic synthesis and medicinal chemistry . The review of these advances is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research directions include further exploration of the synthesis, reactivity, and application of azetidines .
properties
IUPAC Name |
azetidin-3-yl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7(9)10-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPVYKOZOIGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)











![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)